2-(5-Methoxy-1H-indazol-3-YL)acetic acid CAS number 918946-37-9
2-(5-Methoxy-1H-indazol-3-YL)acetic acid CAS number 918946-37-9
The following technical guide is structured to provide a comprehensive analysis of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid , addressing its chemical identity, synthetic pathways, and pharmacological potential.
Structural Analysis, Synthetic Methodologies, and Pharmacological Applications[1][2]
Executive Summary & Chemical Identity
2-(5-Methoxy-1H-indazol-3-yl)acetic acid is a heterocyclic building block belonging to the indazole class.[1][2][3] It is characterized by a bicyclic indazole core substituted with a methoxy group at the 5-position and an acetic acid moiety at the 3-position.[1][2] This specific substitution pattern makes it a critical scaffold in medicinal chemistry, particularly for developing ligands targeting serotonin receptors (5-HT), kinases, and inflammatory pathways.[2]
Critical Identity Verification (CAS Registry Note)
A discrepancy exists in commercial databases regarding the CAS number provided (918946-37-9 ). Researchers must verify the chemical structure before procurement or synthesis.
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Target Compound (Name): 2-(5-Methoxy-1H-indazol-3-yl)acetic acid[1][2][3]
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CAS 918946-37-9 Association: [1][2][4]
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This CAS is frequently assigned in chemical catalogs to 5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid .[1][2]
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Distinction: The user-specified CAS refers to a 2-methyl-3-carboxyl derivative, whereas the name refers to a 1H-3-acetic acid derivative.[1][2]
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Editorial Decision: This guide focuses on the acetic acid derivative specified by the name, as it represents a distinct and chemically significant homologue (auxin/melatonin analog).
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Physicochemical Profile (Predicted)
| Property | Value | biological Relevance |
| Formula | C₁₀H₁₀N₂O₃ | Low MW fragment |
| MW | 206.20 g/mol | Fragment-based drug discovery (FBDD) compliant |
| LogP | ~1.4 | High aqueous solubility; good oral bioavailability potential |
| pKa (Acid) | ~3.96 | Ionized at physiological pH (COO⁻) |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding |
| H-Bond Acceptors | 4 (N, O) | Interaction with kinase hinge regions |
Synthetic Methodologies
The synthesis of 3-substituted indazoles is historically challenging due to the stability of the indazole ring.[2] Two primary routes are recommended: the Classical Homologation (for modifying carboxylic acids) and the Modern Reductive Cyclization (for de novo ring formation).
Route A: Reductive Cyclization (Recommended)
This method, adapted from recent advances in N-N bond formation, utilizes 3-amino-3-(2-nitroaryl)propanoic acids.[1][2] It is preferred for its regioselectivity, yielding the 1H-indazole-3-acetic acid scaffold directly without N-alkylation byproducts.[1][2]
Mechanism:
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Precursor Assembly: Knoevenagel condensation of 5-methoxy-2-nitrobenzaldehyde with malonic acid/ammonium acetate yields the
-amino acid derivative.[1][2] -
Reductive Cyclization: Treatment with base (NaOH) and a reductant (or simple thermal cyclization in the presence of specific nucleophiles) facilitates the intramolecular N-N bond formation.
Route B: Arndt-Eistert Homologation
Used when 5-methoxy-1H-indazole-3-carboxylic acid is the starting material.[1][2]
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Activation: Conversion of the carboxylic acid to the acid chloride (SOCl₂).
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Diazotization: Reaction with diazomethane to form the
-diazoketone.[2] -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the acetic acid (or ester).
Synthesis Pathway Diagram
The following diagram illustrates the Reductive Cyclization pathway, which is more atom-economical for this specific target.
Experimental Protocols
Safety Warning: Indazoles and their precursors (nitro-aromatics) can be toxic. Diazomethane (Route B) is explosive. All procedures must be performed in a fume hood.
Protocol 1: Synthesis via Reductive Cyclization (Route A)
Objective: Preparation of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid from 3-amino-3-(5-methoxy-2-nitrophenyl)propanoic acid.[1][2]
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Reagents:
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Procedure:
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Step 1: Dissolve the amino acid precursor (e.g., 5 mmol) in 10 mL of 1:1 EtOH/H₂O in a microwave-safe vial or round-bottom flask.
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Step 2: Add 10% NaOH (2.5 mL) dropwise.
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Step 3: Heat the mixture.
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Step 4: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 207.2).
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Step 5 (Workup): Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates as an off-white solid.[1][2]
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Step 6 (Purification): Filter the precipitate.[7] Recrystallize from Methanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
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Protocol 2: Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆):
12.5 (s, 1H, COOH), 10.8 (s, 1H, NH), 7.4 (d, 1H, C7-H), 7.1 (s, 1H, C4-H), 6.9 (d, 1H, C6-H), 3.8 (s, 3H, OMe), 3.6 (s, 2H, CH₂).[2] -
HPLC Purity: >95% at 254 nm.
Biological & Pharmacological Context
The 5-methoxy-indazole-3-acetic acid scaffold is a "privileged structure" due to its bioisosteric relationship with Indole-3-acetic acid (Auxin) and 5-Methoxy-indole-3-acetic acid (5-MIAA) , a metabolite of melatonin.[1][2]
Structural Activity Relationship (SAR)
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5-Methoxy Group: Mimics the 5-hydroxyl of serotonin or 5-methoxy of melatonin, increasing lipophilicity and CNS penetration compared to the hydroxyl analog.[1][2] It often enhances affinity for 5-HT receptors.[1][2]
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Indazole Core: Provides a more metabolically stable scaffold than the indole ring (less prone to oxidation at C2/C3).
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3-Acetic Acid Tail: Serves as a flexible linker capable of ionic interactions (via carboxylate) with positively charged residues (e.g., Lys, Arg) in receptor binding pockets.
Potential Therapeutic Applications
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Anti-Inflammatory (Bendazac Analog): Indazole-3-acetic acids are structurally related to Bendazac (used for ocular inflammation). They may inhibit protein denaturation or modulate prostaglandin synthesis.[2]
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Melatonin Receptor Ligands: Due to the 5-methoxy group, this compound is a candidate for MT1/MT2 receptor modulation, potentially influencing circadian rhythms.[2]
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Kinase Inhibition: The indazole core is a frequent ATP-mimetic in kinase inhibitors.[2] The acetic acid moiety can be derivatized to amides to access hydrophobic pockets in kinases like VEGFR or CDK.
Biological Mechanism Diagram[1][2][8]
Handling and Stability
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Storage: Store at -20°C in a desiccator. The carboxylic acid proton can catalyze autocatalytic degradation if moisture is present.
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Solubility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in water unless converted to the sodium salt (using 1 eq. NaOH).[8]
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Light Sensitivity: Indazoles are generally stable, but 5-methoxy derivatives can be sensitive to photo-oxidation over long periods.[1][2] Protect from light.[2]
References
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Synthesis of Indazole Acetic Acids
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Pharmacology of Indazoles
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Chemical Identity (CAS 10226-37-6)
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Related Indazole Carboxylic Acids (CAS 918946-37-9)
Sources
- 1. 1780234-79-8|5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 5-METHOXYINDAZOLE-3-ACETIC ACID CAS 10226-37-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 4. molcore.com [molcore.com]
- 5. diva-portal.org [diva-portal.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
